Myristoyl coenzyme A monohydrate is a derivative of coenzyme A that incorporates the long-chain fatty acid myristic acid. This compound plays a crucial role in various biochemical processes, particularly in the modification of proteins through a process known as myristoylation. Myristoylation is essential for the proper functioning of many proteins, influencing their localization and activity. Additionally, myristoyl coenzyme A is involved in the synthesis of phosphatidylinositol, a key component of cell membranes and signaling pathways .
Myristoyl coenzyme A is synthesized from myristic acid, which can be obtained from natural sources such as nutmeg and other plant oils. The conversion of myristic acid to myristoyl coenzyme A occurs through enzymatic reactions facilitated by acyl-CoA synthetases that activate the fatty acid by forming a thioester bond with coenzyme A .
Myristoyl coenzyme A is classified as a fatty acyl coenzyme A derivative. It falls under the category of lipid metabolites and is specifically categorized as an acyl-CoA compound due to its structure containing a fatty acyl group linked to coenzyme A.
The synthesis of myristoyl coenzyme A typically involves two main steps:
Analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized myristoyl coenzyme A. These methods allow for the identification of characteristic functional groups and molecular weight determination .
Myristoyl coenzyme A has a complex structure characterized by:
The molecular formula of myristoyl coenzyme A is CHNOP, with a molecular weight of approximately 495.53 g/mol. The compound exists as a monohydrate, indicating it incorporates one molecule of water in its crystalline form .
Myristoyl coenzyme A participates in several significant biochemical reactions:
The enzymatic reactions involving myristoyl coenzyme A typically require specific conditions regarding pH, temperature, and ionic strength to optimize enzyme activity and substrate availability.
The mechanism by which myristoyl coenzyme A exerts its effects primarily revolves around its role in protein modification:
Studies have shown that mutations in N-myristoyltransferase or alterations in substrate availability can significantly impact cellular processes such as apoptosis and signal transduction pathways .
Myristoyl coenzyme A has several scientific applications:
The primary route for myristoyl-CoA generation involves the ATP-dependent activation of myristic acid by long-chain acyl-CoA synthetases (ACSLs). This two-step enzymatic process occurs predominantly in the cytosol and endoplasmic reticulum membrane compartments. First, myristic acid reacts with ATP to form a myristoyl-adenylate intermediate (myristoyl-AMP), releasing pyrophosphate (PPi). Subsequently, the myristoyl moiety is transferred to the sulfhydryl group of coenzyme A, yielding myristoyl-CoA and AMP [3] [6]. This reaction is thermodynamically driven by the exergonic hydrolysis of PPi catalyzed by inorganic pyrophosphatase. The catalytic efficiency of ACSLs varies significantly with fatty acid chain length, exhibiting optimal activity for C12-C18 fatty acids like myristate [6] [10].
Once synthesized, myristoyl-CoA serves as an obligate substrate for myristoyl-CoA:protein N-myristoyltransferase (NMT). NMT catalyzes the irreversible transfer of the myristoyl group from CoA to the α-amino group of an N-terminal glycine residue in target proteins. This modification is critical for the membrane targeting and function of numerous signaling proteins, including Src-family kinases, heterotrimeric G-protein α subunits, and ARF GTPases. Crucially, NMT exhibits stringent substrate specificity dictated by both the myristoyl-CoA donor and the peptide acceptor [1] [5]. Research utilizing synthetic peptide libraries revealed that beyond the absolute requirement for an N-terminal glycine, residues at position 5 (e.g., serine or alanine) critically influence binding affinity. Substitutions at position 5, such as aspartic acid, reduce substrate efficiency by factors exceeding 500, highlighting the enzyme's sensitivity to peptide context [1].
Structural Element | Requirement | Functional Consequence of Alteration | Experimental Evidence |
---|---|---|---|
N-terminal Amino Acid (P1) | Glycine (absolute requirement) | Abolishes myristoylation | Glycine analogues yield inactive substrates [1] |
Residue at Position 5 (P5) | Ser, Ala, Asn (optimal); Asp (disallowed) | Ser/Ala: Km ↓ ~500-fold; Asp: ablates activity | Kinetic analysis of 42 synthetic peptides [1] |
Peptide Length | Minimum penta/hexapeptides | Reduced affinity compared to longer peptides | Apparent Km increases significantly [1] |
Myristoyl-CoA Analogues | 2-Keto derivatives (e.g., S-(2-oxopentadecyl-CoA) | Potent inhibition (Ki = 24 nM) [5] | Adenosine moiety and 2-keto group essential [5] |
Myristoyl-CoA is a direct precursor in the de novo biosynthesis of phosphatidylinositol (PI), a crucial phosphoinositide governing membrane signaling and identity. Within the endoplasmic reticulum, the PI synthase complex utilizes CDP-diacylglycerol (CDP-DAG) and myo-inositol as primary substrates. While CDP-DAG typically carries longer or unsaturated acyl chains (e.g., stearate and arachidonate), myristoyl-CoA can be incorporated during specific stages of phospholipid synthesis or via acyl chain remodeling processes [2] [3] [10]. This incorporation influences the biophysical properties of cellular membranes, such as fluidity and curvature, and modulates the localization and activity of membrane-associated proteins [3] [6].
Beyond PI synthesis, myristoyl-CoA contributes significantly to lipidome plasticity through remodeling pathways. Acyl-CoA:lysophospholipid acyltransferases (LPLATs) facilitate the exchange of fatty acyl chains in membrane phospholipids. Myristoyl-CoA can serve as an acyl donor in these reactions, replacing existing acyl chains on lysophosphatidylinositol (LPI) or other lysophospholipids. This remodeling is particularly significant in cancer cell adaptation, where altered lipid desaturation indices (ratios of monounsaturated to saturated fatty acids) are frequently observed. Tumor cells often exhibit increased demand for monounsaturated fatty acids (MUFAs) derived from saturated precursors like myristate via stearoyl-CoA desaturase (SCD1). Pharmacological inhibition of SCD1 disrupts membrane fluidity and lipid raft formation, impairing oncogenic signaling (e.g., PI3K-AKT-mTOR) and suppressing tumor growth [6] [8]. The phosphatidylinositol-3,4,5-trisphosphate (PIP3) levels, essential for AKT activation, decrease following SCD1 inhibition, linking myristoyl-CoA-dependent lipid remodeling directly to growth factor signaling [8].
Metabolic Pathway | Key Enzymes | Primary Lipid Product(s) | Functional Significance |
---|---|---|---|
De novo PI Synthesis | PI Synthase | Phosphatidylinositol (PI) | Precursor for phosphoinositide signaling lipids |
PI Acyl Chain Remodeling | Lysophosphatidylinositol Acyltransferases (LPIATs) | Myristoyl-containing PI species | Modulates membrane fluidity & protein recruitment |
Conversion to MUFA | Stearoyl-CoA Desaturase 1 (SCD1) | Myristoleoyl-CoA (14:1n-5) | Enables synthesis of unsaturated phospholipids |
Storage Triacylglycerol (TAG) Synthesis | DGAT1/DGAT2 | Myristoyl-containing TAGs | Energy reservoir in lipid droplets [6] [8] |
Myristoyl-CoA occupies a pivotal position within the broader fatty acid metabolic network, serving as both a potential precursor for elongation and a substrate for mitochondrial energy production. Fatty acid elongation occurs primarily in the endoplasmic reticulum, where the fatty acid elongation (ELOVL) enzyme system adds two-carbon units derived from malonyl-CoA to an existing acyl-CoA starter. Myristoyl-CoA (C14:0) can serve as a primer for ELOVL enzymes, undergoing sequential elongation cycles to generate palmitoyl-CoA (C16:0), stearoyl-CoA (C18:0), and very long-chain fatty acids. This elongation expands the repertoire of saturated fatty acids available for complex lipid synthesis [3] [6].
Simultaneously, myristoyl-CoA can enter mitochondrial β-oxidation for ATP generation. This requires its initial conjugation to carnitine by carnitine palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane, forming myristoylcarnitine. This conjugate traverses the inner membrane via the carnitine-acylcarnitine translocase, where carnitine palmitoyltransferase II (CPT2) regenerates intramitochondrial myristoyl-CoA. Inside the mitochondrial matrix, myristoyl-CoA undergoes a series of enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase (yielding trans-Δ²-enoyl-CoA), hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase. Each cycle shortens the chain by two carbons, producing acetyl-CoA, NADH, and FADH2. Complete oxidation of one myristoyl-CoA molecule yields 92 molecules of ATP under standard conditions, making it a highly efficient energy source [3] [6]. The malonyl-CoA produced during cytosolic de novo lipogenesis acts as a key regulatory node, potently inhibiting CPT1 and thus preventing the simultaneous oxidation of fatty acids while their synthesis is active [3] [6] [8].
The fate of myristoyl-CoA—towards elongation, complex lipid synthesis (like PI), or oxidation—is dynamically regulated by cellular energy status, nutrient availability, and oncogenic signaling pathways. For instance, AMP-activated protein kinase (AMPK) activation during energy stress promotes β-oxidation, while PI3K-AKT-mTOR signaling during growth factor stimulation favors lipid synthesis and elongation [6] [8]. Cancer cells exploit this metabolic flexibility, often upregulating both de novo lipogenesis and exogenous myristate uptake via transporters like CD36 to fuel proliferation and survival pathways, positioning myristoyl-CoA at a critical metabolic crossroads [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1